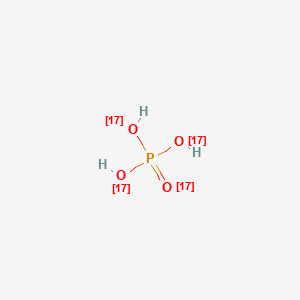

Phosphoric acid-17O4

Cat. No. B049573

Key on ui cas rn:

116374-21-1

M. Wt: 101.994 g/mol

InChI Key: NBIIXXVUZAFLBC-JCDJMFQYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06670360B2

Procedure details

A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)] by homogenizing a fresh gastric mucosal layer of swine and then subjecting the homogenate to density gradient ultra centrifugation was employed as a proton potassium-adenosine triphosphatase preparation. A solution (10 μl) of a test compound dissolved in dimethyl sulfoxide was added to 0.75 ml of a 70 mM tris-hydrochloric acid buffer (5 mM magnesium chloride, 20 mM potassium chloride, pH=6.85) containing 30 to 80 μg/ml, in terms of a protein concentration, of an enzyme preparation. The mixture was incubated with 200 times/min of agitation at 37° C. for 45 minutes. The enzymatic reaction was started by adding 0.25 ml of a 8 mM solution of disodium adenosine triphosphate. After this enzymatic reaction was continued for 20 minutes, 1 ml of a 10% trichloroacetic acid-activated charcoal (100 mg) solution was added to terminate the reaction. The reaction mixture was centrifuged (at 4° C. and 3000 rpm) for 15 minutes. Inorganic phosphoric acid formed by the hydrolysis of adenosine triphosphate in the supernatant was subjected to colorimetry by the method of Yoda, et al. [Biochem. Biophys, Res. Commun., 40, 880 (1970)]. The amount of inorganic phosphoric acid in a reaction mixture free from potassium chloride was also measured. By subtracting this amount from the amount of inorganic phosphoric acid in the presence of potassium chloride, proton potassium-adenosine triphosphatase activity was determined. An inhibition ratio (%) was determined from the active value of the control and the active value of the test compound at each concentration, whereby a 50% inhibitory concentration (IC50 μg/ml) against proton-potassium-adenosine triphosphatase was determined. As a result, the compound of Example 1 had a 50% inhibitory concentration (IC50) not greater than 0.1 μg/ml, exhibiting excellent activity.

Name

potassium-adenosine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

10 μL

Type

reactant

Reaction Step Two

[Compound]

Name

tris-hydrochloric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[C@@H]1(N2C3N=CN=C(N)C=3N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.[K].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:32])([OH:31])=[O:30])([O-:27])=[O:26])(=[O:23])[O-:22].[Na+].[Na+].ClC(Cl)(Cl)C(O)=O>CS(C)=O>[P:21](=[O:22])([OH:33])([OH:24])[OH:23].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:31])([OH:32])=[O:30])([OH:27])=[O:26])(=[O:22])[OH:23] |f:0.1,2.3.4,^1:19|

|

Inputs

Step One

|

Name

|

potassium-adenosine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12.[K]

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

10 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Three

[Compound]

|

Name

|

tris-hydrochloric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P([O-])(=O)(OP(=O)([O-])OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O.[Na+].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by homogenizing a fresh gastric mucosal layer of swine

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)]

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 30 to 80 μg/ml

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

in terms of a protein concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of an enzyme preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The enzymatic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this enzymatic reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for 20 minutes

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to terminate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(at 4° C. and 3000 rpm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 15 minutes

|

|

Duration

|

15 min

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(O)(O)(O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06670360B2

Procedure details

A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)] by homogenizing a fresh gastric mucosal layer of swine and then subjecting the homogenate to density gradient ultra centrifugation was employed as a proton potassium-adenosine triphosphatase preparation. A solution (10 μl) of a test compound dissolved in dimethyl sulfoxide was added to 0.75 ml of a 70 mM tris-hydrochloric acid buffer (5 mM magnesium chloride, 20 mM potassium chloride, pH=6.85) containing 30 to 80 μg/ml, in terms of a protein concentration, of an enzyme preparation. The mixture was incubated with 200 times/min of agitation at 37° C. for 45 minutes. The enzymatic reaction was started by adding 0.25 ml of a 8 mM solution of disodium adenosine triphosphate. After this enzymatic reaction was continued for 20 minutes, 1 ml of a 10% trichloroacetic acid-activated charcoal (100 mg) solution was added to terminate the reaction. The reaction mixture was centrifuged (at 4° C. and 3000 rpm) for 15 minutes. Inorganic phosphoric acid formed by the hydrolysis of adenosine triphosphate in the supernatant was subjected to colorimetry by the method of Yoda, et al. [Biochem. Biophys, Res. Commun., 40, 880 (1970)]. The amount of inorganic phosphoric acid in a reaction mixture free from potassium chloride was also measured. By subtracting this amount from the amount of inorganic phosphoric acid in the presence of potassium chloride, proton potassium-adenosine triphosphatase activity was determined. An inhibition ratio (%) was determined from the active value of the control and the active value of the test compound at each concentration, whereby a 50% inhibitory concentration (IC50 μg/ml) against proton-potassium-adenosine triphosphatase was determined. As a result, the compound of Example 1 had a 50% inhibitory concentration (IC50) not greater than 0.1 μg/ml, exhibiting excellent activity.

Name

potassium-adenosine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

10 μL

Type

reactant

Reaction Step Two

[Compound]

Name

tris-hydrochloric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[C@@H]1(N2C3N=CN=C(N)C=3N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.[K].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:32])([OH:31])=[O:30])([O-:27])=[O:26])(=[O:23])[O-:22].[Na+].[Na+].ClC(Cl)(Cl)C(O)=O>CS(C)=O>[P:21](=[O:22])([OH:33])([OH:24])[OH:23].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:31])([OH:32])=[O:30])([OH:27])=[O:26])(=[O:22])[OH:23] |f:0.1,2.3.4,^1:19|

|

Inputs

Step One

|

Name

|

potassium-adenosine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12.[K]

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

10 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Three

[Compound]

|

Name

|

tris-hydrochloric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P([O-])(=O)(OP(=O)([O-])OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O.[Na+].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by homogenizing a fresh gastric mucosal layer of swine

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)]

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 30 to 80 μg/ml

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

in terms of a protein concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of an enzyme preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The enzymatic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this enzymatic reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for 20 minutes

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to terminate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(at 4° C. and 3000 rpm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 15 minutes

|

|

Duration

|

15 min

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(O)(O)(O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |